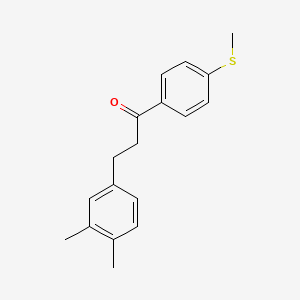

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Description

BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAPBFDUCHTEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644836 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-11-8 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone synthesis route

An In-Depth Technical Guide to the Synthesis of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, a molecule of interest for researchers in medicinal chemistry and materials science. Given the absence of a documented direct synthesis in the current literature, this whitepaper proposes a logical, multi-step approach grounded in well-established organic chemistry principles. The synthesis is centered around a key Friedel-Crafts acylation reaction, with a detailed protocol for the prior preparation of the necessary acylating agent, 3-(4-(methylthio)phenyl)propanoyl chloride, via a Heck reaction. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical justification and practical, step-by-step experimental protocols.

Introduction and Strategic Overview

Propiophenone derivatives are a significant class of compounds in organic synthesis, often serving as crucial intermediates in the preparation of pharmaceuticals and other biologically active molecules. The target molecule, 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, incorporates two key structural motifs: a 3,4-dimethylphenyl group and a 4'-thiomethylphenyl moiety. The thiomethyl group, in particular, is a bioisostere of other functional groups and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1]

The core structure of the target molecule is an aryl ketone, which strongly suggests a retrosynthetic disconnection at the bond between the aromatic ring and the carbonyl group, pointing towards a Friedel-Crafts acylation as the final key bond-forming step.[2][3] This strategy involves the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene) with a suitable acylating agent.

The proposed synthetic strategy is a three-part process:

-

Synthesis of the key intermediate, 3-(4-(methylthio)phenyl)propanoic acid , starting from the commercially available 4-bromothioanisole via a palladium-catalyzed Heck reaction.

-

Conversion of the carboxylic acid to the corresponding acyl chloride , 3-(4-(methylthio)phenyl)propanoyl chloride, to activate it for the subsequent acylation.

-

Friedel-Crafts acylation of 1,2-dimethylbenzene with the synthesized acyl chloride to yield the final product.

This guide will provide detailed experimental procedures for each of these steps, along with mechanistic insights and characterization guidelines.

Caption: Overall synthetic route for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone.

Synthesis of 3-(4-(methylthio)phenyl)propanoic acid

This section details the synthesis of the crucial carboxylic acid intermediate. The chosen method is a Heck reaction, which is a reliable method for the arylation of alkenes.[4][5]

Mechanistic Insight: The Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (in this case, 4-bromothioanisole) with an alkene (ethyl acrylate). The catalytic cycle generally proceeds through three main steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) species.

-

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.

-

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination with the help of a base to regenerate the Pd(0) catalyst, completing the cycle.

Caption: Mechanism of the Friedel-Crafts acylation.

Experimental Protocol: The Final Synthesis

Materials

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(4-(methylthio)phenyl)propanoic acid | 196.27 | 9.81 g | 50 mmol |

| Thionyl chloride (SOCl₂) | 118.97 | 5.4 mL (8.9 g) | 75 mmol |

| 1,2-Dimethylbenzene (o-xylene) | 106.17 | 26.5 g (30 mL) | 250 mmol |

| Aluminum chloride (AlCl₃) | 133.34 | 7.33 g | 55 mmol |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |

| Hydrochloric acid (3M) | 36.46 | For quenching | - |

| Ethyl acetate | 88.11 | For extraction | - |

| Anhydrous Na₂SO₄ | 142.04 | For drying | - |

Procedure

-

Acyl Chloride Formation:

-

To a flame-dried 100 mL round-bottom flask, add 3-(4-(methylthio)phenyl)propanoic acid (9.81 g, 50 mmol) and a magnetic stir bar.

-

Slowly add thionyl chloride (5.4 mL, 75 mmol) to the flask at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture at 70 °C for 2 hours. The evolution of HCl and SO₂ gas should be observed (ensure proper ventilation in a fume hood).

-

After 2 hours, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(4-(methylthio)phenyl)propanoyl chloride as an oil. Use this directly in the next step.

-

-

Friedel-Crafts Acylation:

-

In a flame-dried 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (7.33 g, 55 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in 1,2-dimethylbenzene (30 mL, 250 mmol).

-

Slowly add the acyl chloride/o-xylene solution to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 100 mL of 3M hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone.

-

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the successful formation of the desired bonds.

-

Infrared (IR) Spectroscopy: The presence of the ketone carbonyl group (C=O stretch around 1680 cm⁻¹) can be confirmed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the final product.

Safety and Handling

-

Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Aluminum chloride is a water-sensitive and corrosive solid. It reacts exothermically with water, releasing HCl gas. Handle in a dry environment.

-

1,2-Dimethylbenzene (o-xylene) is flammable and an irritant.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Always perform reactions in a well-ventilated fume hood and wear appropriate PPE.

Conclusion

This technical guide outlines a comprehensive and scientifically sound synthetic route for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone. By leveraging a palladium-catalyzed Heck reaction for the synthesis of the key propanoic acid intermediate followed by a classic Friedel-Crafts acylation, this protocol provides a clear pathway for obtaining the target molecule. The detailed experimental procedures, mechanistic explanations, and safety guidelines are intended to equip researchers with the necessary information to successfully synthesize and explore the potential applications of this and related propiophenone derivatives.

References

-

PrepChem. (n.d.). Synthesis of 3-(4-methylthiophenoxy)-propionic acid. Retrieved from [Link]

-

Adamo, M. F. A., et al. (2006). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 11(12), 1004-1013. Available at: [Link]

-

Söderström, M. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy 343. Available at: [Link]

- Google Patents. (1998). Propiophenone derivatives and process for preparing the same. EP0850948A1.

-

Zhang, Y., & Tunge, J. A. (2006). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. Organic letters, 8(19), 4195–4197. Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- de Vries, J. G. (2007). The Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.

-

PubChem. (n.d.). 3-((4-Methylphenyl)thio)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]

-

Szulman, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2204. Available at: [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2010). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Heterocycles, 81(9), 1979-2029. Available at: [Link]

Sources

Technical Guide to the Physicochemical Properties of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

A Predictive and Methodological Approach for Drug Development Professionals

Author's Note: The compound 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is not extensively documented in publicly available scientific literature. Consequently, this guide adopts a predictive and methodological framework, standard in early-stage drug discovery when approaching novel chemical entities.[1] The predicted properties are derived from computational models and analysis of structurally similar compounds. The core of this document provides authoritative, field-proven experimental protocols for the empirical determination and validation of these crucial physicochemical parameters.

Introduction: Rationale and Scientific Context

The rational design of small molecule therapeutics hinges on a deep understanding of a compound's physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is an aryl ketone, a structural motif present in various biologically active compounds.[2] Its structure, featuring a propiophenone core with dimethylphenyl and thiomethyl substitutions, suggests potential for diverse biological interactions. This guide provides a foundational analysis of its predicted properties and outlines the gold-standard methodologies required to characterize it for drug development.

Molecular Identity and Predicted Physicochemical Properties

-

IUPAC Name: 1-(4-(methylthio)phenyl)-3-(3,4-dimethylphenyl)propan-1-one

-

Molecular Formula: C₁₈H₂₀OS

-

Molecular Weight: 284.4 g/mol [3]

-

Chemical Structure:

(A representative 2D structure)

Predicted Physicochemical Data Summary

The properties of a novel compound are often first estimated using computational models and data from analogous structures.[4][5] These predictions are crucial for prioritizing synthetic efforts and designing initial experiments. The table below summarizes the predicted values for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, derived from analysis of its core components: propiophenone[6], 4'-methylpropiophenone[7], and related substituted ketones.[8][9]

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 75 - 95 | Influences formulation, stability, and purification methods. Crystalline solids are generally preferred for oral dosage forms. |

| Boiling Point (°C) | > 400 | Indicates low volatility; relevant for handling and high-temperature stability. |

| Aqueous Solubility (logS) | -4.5 to -5.5 | Low predicted solubility suggests it may be a poorly soluble compound, potentially requiring formulation enhancement strategies.[10] |

| Lipophilicity (logP) | 4.0 - 5.0 | High lipophilicity indicates good membrane permeability but may lead to poor solubility, high metabolic clearance, and potential toxicity. Adherence to Lipinski's "Rule of Five" (logP ≤ 5) is a key consideration.[11] |

| pKa (most basic) | -6.0 to -7.0 (Ketone) | The carbonyl group is weakly basic. The compound is expected to be neutral at physiological pH, meaning its solubility and permeability will be pH-independent.[12] |

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for empirically measuring the key physicochemical properties. These protocols are designed to be self-validating and are considered industry standards.

Melting Point Determination by Digital Melting Point Apparatus

The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[13]

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline compound.[14] Pack the powder into a capillary tube to a height of approximately 3 mm by tapping the sealed end on a hard surface.[15]

-

Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus (e.g., Mel-Temp).[16]

-

Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[14]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[16]

Aqueous Solubility Determination by Shake-Flask HPLC Method

Thermodynamic solubility is a critical parameter that measures the equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the "gold standard" for this measurement.[17]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).[18]

-

Saturated Solution Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Tightly seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is also recommended.[19]

-

Quantification by HPLC:

-

Prepare a calibration curve using known concentrations of the compound.[20]

-

Dilute the filtered supernatant into the mobile phase to a concentration within the calibration range.

-

Analyze the diluted sample by HPLC-UV or LC/MS to determine its concentration.

-

The measured concentration is the thermodynamic solubility of the compound.[10][19]

-

Workflow for Aqueous Solubility Determination

Caption: Shake-Flask HPLC workflow for solubility.

Lipophilicity (logP) Determination by Shake-Flask Method

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[21] The shake-flask method is the definitive technique for its direct measurement.[21][22] For non-ionizable compounds like the target molecule, logP is equivalent to logD.[11]

Methodology:

-

Phase Pre-saturation: Shake equal volumes of n-octanol and buffered water (pH 7.4) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[22]

-

Sample Preparation: Prepare a stock solution of the compound in pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a vial.

-

Equilibration: Shake the vial for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases.[23]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using HPLC-UV or another suitable analytical method.[24]

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Workflow for logP Determination

Caption: Shake-Flask method for logP determination.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different pH values. For compounds with a chromophore near an ionizable center, UV-Vis spectrophotometry is a rapid and reliable method.[25][26][27] While the target compound's ketone is extremely weakly basic and not expected to ionize under physiological conditions, this protocol outlines the standard procedure.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO. Add a small, constant amount of this stock to each buffer solution to create a series of samples with constant total compound concentration.[28]

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer solution.

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these key wavelengths against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable derivative to determine the inflection point, which corresponds to the pKa.[28]

-

Conclusion and Forward Look

This guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone. The predictive data suggest a highly lipophilic and poorly soluble molecule, presenting challenges that must be addressed in early-stage drug development. The detailed experimental protocols offer a clear path for obtaining robust, empirical data to validate these predictions. Accurate characterization is the cornerstone of successful lead optimization, enabling researchers to make informed decisions regarding formulation, dosing, and further chemical modification to achieve a desirable therapeutic profile.

References

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2023). Pharmaceutical Technology. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

How To Determine Melting Point Of Organic Compounds?. (2024). Chemistry For Everyone YouTube Channel. [Link]

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. [Link]

-

Physicochemical property prediction for small molecules using integral equation-based solvation models. (n.d.). TU Dortmund University Repository. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

The pursuit of accurate predictive models of the bioactivity of small molecules. (2024). RSC Publishing. [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

-

Determination of Melting Point. (n.d.). Clarion University. [Link]

-

MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. (n.d.). Safrole. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2024). ACS Publications. [Link]

-

The pursuit of accurate predictive models of the bioactivity of small molecules. (2024). ResearchGate. [Link]

-

PROPIOPHENONE. (n.d.). LookChem. [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

-

Propiophenone CAS#: 93-55-0. (n.d.). ChemWhat. [Link]

-

How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). NIH. [Link]

-

propiophenone, 93-55-0. (n.d.). The Good Scents Company. [Link]

-

Propiophenone. (n.d.). LookChem. [Link]

-

3,4-Methylenedioxypropiophenone. (n.d.). Grokipedia. [Link]

-

5 Easy Methods to Calculate pKa. (2024). PharmaEducation. [Link]

-

how can i test the solubility in hplc please ?. (2009). Chromatography Forum. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. [Link]

-

3,4-Methylenedioxypropiophenone. (n.d.). Wikipedia. [Link]

-

Propiophenone. (n.d.). Wikipedia. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. [Link]

-

4-methylpropiophenone. (n.d.). SYNTHETIKA. [Link]

-

Chemical Properties of 3,4-Methylenedioxypropiophenone (CAS 28281-49-4). (n.d.). Cheméo. [Link]

-

3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. (n.d.). PubChem. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. manavchem.com [manavchem.com]

- 3. 3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS | CID 24725990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Propiophenone - Wikipedia [en.wikipedia.org]

- 7. 4-methylpropiophenone, 4'-Methylpropiophenone 99% 1L - SYNTHETIKA [synthetikaeu.com]

- 8. safrole.com [safrole.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. studylib.net [studylib.net]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. pennwest.edu [pennwest.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 20. pharmaguru.co [pharmaguru.co]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmaguru.co [pharmaguru.co]

- 27. mt.com [mt.com]

- 28. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

The Ascendant Therapeutic Potential of Thiomethylpropiophenone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Scaffold of Promise

In the ever-evolving landscape of drug discovery, the identification of novel chemical scaffolds with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, the thiomethylpropiophenone core structure has emerged as a compelling entity, demonstrating a breadth of potential applications across oncology, inflammation, and infectious diseases. This technical guide serves as an in-depth exploration of the biological activities of thiomethylpropiophenone derivatives, offering a synthesis of current research, mechanistic insights, and practical experimental methodologies. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate the exploration of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature, thereby providing a trusted roadmap for future investigations.

The Chemical Architecture: Understanding the Thiomethylpropiophenone Core

The foundational structure of a thiomethylpropiophenone derivative is characterized by a propiophenone backbone, which is a three-carbon chain with a keto group, attached to a phenyl ring. The key distinguishing feature is the presence of a thiomethyl (-SCH3) group, typically at the alpha or beta position relative to the carbonyl group. This sulfur-containing moiety is pivotal, as it significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and capacity for hydrogen bonding. These characteristics, in turn, dictate the compound's pharmacokinetic profile and its interaction with biological targets. The general synthetic approach to α-thiomethyl-β-aminopropiophenone derivatives, a prominent class within this family, often involves the Mannich reaction. This three-component condensation reaction utilizes a ketone (propiophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine to introduce an aminomethyl group at the β-position. Subsequent modifications can then be made to introduce the thiomethyl group or other desired functionalities.[1][2][3]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiomethylpropiophenone derivatives have demonstrated significant potential as antineoplastic agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action appear to be multifaceted, targeting key cellular processes essential for tumor growth and survival.

Inhibition of Cellular Proliferation and Viability

A number of α-, β-, and γ-alkylaminopropiophenone derivatives have shown potent antineoplastic activity by inhibiting the growth of Ehrlich ascites carcinoma.[4] Structurally related chalcones and propafenone derivatives have also been synthesized and evaluated for their anticancer activities against various cell lines, including HeLa, MCF-7, and PC-3.[5][6] The cytotoxic effects of these compounds are often dose-dependent, leading to a reduction in viable cancer cells.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of thiomethylpropiophenone derivatives and their analogs is not merely cytotoxic but is rooted in the disruption of specific molecular pathways critical for cancer progression.

Studies on β-dimethylaminopropiophenone have revealed a potent reduction in both DNA and RNA synthesis in Tmolt3 cells.[4] This inhibition of nucleic acid synthesis is a critical blow to rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The underlying mechanism for this effect is linked to the inhibition of key enzymes involved in nucleotide biosynthesis.

A significant mode of action for these derivatives is the inhibition of enzymes that are crucial for cancer cell survival and proliferation.

-

Dihydrofolate Reductase (DHFR) Inhibition: β-Dimethylaminopropiophenone has been shown to significantly reduce the activity of dihydrofolate reductase.[4] DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cancer cell death.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Phenylpropenone derivatives, which share structural similarities with thiomethylpropiophenones, have been shown to inhibit several receptor tyrosine kinases, including VEGFR, EGFR, and FGFR.[7][8][9] RTKs are crucial for cell signaling pathways that control cell growth, proliferation, and angiogenesis. By inhibiting these kinases, these compounds can effectively block tumor growth and the formation of new blood vessels that supply the tumor.[7]

The proposed mechanism of RTK inhibition involves the binding of the thiomethylpropiophenone derivative to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This disruption of the signaling cascade ultimately leads to the suppression of cancer cell proliferation and survival.

Diagram: Proposed Mechanism of Receptor Tyrosine Kinase Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a thiomethylpropiophenone derivative.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Thiomethylpropiophenone derivatives have emerged as promising candidates for anti-inflammatory therapies, primarily through their modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokines

A crucial aspect of the anti-inflammatory effects of these compounds is their ability to suppress the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[10][11] TNF-α is a master regulator of inflammation, and its inhibition is a validated therapeutic strategy for a variety of inflammatory conditions.[12] Thiophene-based derivatives have demonstrated a remarkable ability to inhibit the production of TNF-α, suggesting a similar potential for thiomethylpropiophenone analogs.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central hub for inflammatory responses.[13] Upon activation by various stimuli, including TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3] Chalcone thio-derivatives have been shown to modulate the NF-κB pathway by inhibiting the translocation of NF-κB subunits to the nucleus.[14] It is highly probable that thiomethylpropiophenone derivatives exert their anti-inflammatory effects through a similar mechanism, thereby downregulating the expression of inflammatory mediators.

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: Proposed mechanism of NF-κB pathway inhibition by thiomethylpropiophenone derivatives.

Antimicrobial Potential: A New Frontier

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. While research into the antimicrobial properties of thiomethylpropiophenone derivatives is still in its nascent stages, preliminary evidence from related sulfur-containing heterocyclic compounds suggests a promising avenue for exploration.

Antibacterial and Antifungal Activity

Thiophene derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[8][15][16] For instance, certain thiophenyl substituted pyrimidine derivatives have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[9] The proposed mechanism of action involves the inhibition of FtsZ polymerization, a key step in bacterial cell division.[9] Additionally, various thiourea derivatives have exhibited both antibacterial and antifungal properties.[6] The antimicrobial activity of β-piperidinopropiophenones, which share the propiophenone core, has also been reported, with efficacy increasing with the lipophilicity of the molecule.[17] These findings strongly suggest that the thiomethylpropiophenone scaffold warrants further investigation as a source of novel antimicrobial agents.

Experimental Protocols: A Practical Guide

To facilitate further research into the biological activities of thiomethylpropiophenone derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of α-Thiomethyl-β-aminopropiophenone Derivatives (via Mannich Reaction)

This protocol outlines a general procedure for the synthesis of α-thiomethyl-β-aminopropiophenone derivatives, a key class of compounds discussed in this guide.

Workflow: Synthesis of α-Thiomethyl-β-aminopropiophenone

Caption: General workflow for the synthesis of α-thiomethyl-β-aminopropiophenone derivatives.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propiophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and a secondary amine (e.g., dimethylamine hydrochloride, 1.1 equivalents) in a suitable solvent such as ethanol.

-

Mannich Condensation: Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Mannich Base: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a sodium carbonate solution to precipitate the Mannich base. Filter the solid, wash with cold water, and dry.

-

Thiolation: Dissolve the purified Mannich base in a suitable solvent like tetrahydrofuran (THF). Cool the solution in an ice bath and bubble methanethiol gas through the solution for a specified period. Alternatively, a thiolating agent like sodium thiomethoxide can be used.

-

Purification: After the reaction is complete (monitored by TLC), quench the reaction with a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][10][17]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiomethylpropiophenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from stimulated immune cells, such as lipopolysaccharide (LPS)-activated macrophages.[14][18][19][20][21]

Step-by-Step Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the thiomethylpropiophenone derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of TNF-α inhibition compared to the LPS-stimulated control and calculate the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the nuclear translocation of p65.[5][7][22]

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat cells with the thiomethylpropiophenone derivative and/or a stimulant (e.g., TNF-α). After treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Structure-Activity Relationship (SAR) and Future Directions

Preliminary structure-activity relationship (SAR) studies on related propiophenone and thiophene derivatives have provided valuable insights for the rational design of more potent and selective compounds. For instance, in β-piperidinopropiophenones, increasing the length of the alkyl chain at the para-position of the phenyl ring enhances antibacterial activity.[17] For anticancer chalcone derivatives, the presence and position of substituents on the aromatic rings significantly influence their cytotoxic potency.[6]

Future research in the field of thiomethylpropiophenone derivatives should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis and screening of a broader library of derivatives with diverse substitutions on the phenyl ring and modifications of the thiomethyl and amino groups will be crucial to establish a comprehensive SAR.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for their optimization and potential clinical development.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

-

Exploration of Novel Therapeutic Areas: Given the diverse biological activities observed, the potential of thiomethylpropiophenone derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, should be explored.

Conclusion: A Scaffold Poised for Discovery

The thiomethylpropiophenone scaffold represents a versatile and promising platform for the development of novel therapeutics. The demonstrated anticancer, anti-inflammatory, and potential antimicrobial activities, coupled with tractable synthetic routes, make these derivatives highly attractive for further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge, offering both a theoretical framework and practical experimental guidance. It is our hope that this resource will empower researchers to unlock the full therapeutic potential of this exciting class of molecules, ultimately leading to the development of new and effective treatments for a range of human diseases.

References

-

Antimicrobial Properties of a Series of β-Piperidinopropiophenoies and Related Derivatives. (n.d.). Journal of Pharmaceutical Sciences. [Link]

-

Huang, Y., & Hall, I. H. (1996). Antineoplastic Activities of Alpha-, Beta-, and Gamma-Alkylaminopropiophenone Derivatives in Mice and in Murine and Human Tissue Culture Cells. Anticancer Research, 16(2), 597–604. [Link]

-

Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. (2022). Bioorganic Chemistry, 122, 105726. [Link]

-

The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. (2012). European Journal of Pharmacology, 677(1-3), 22–30. [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2015). Medicinal Chemistry Research, 24(1), 279–292. [Link]

-

Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (2021). International Journal of Molecular Sciences, 22(16), 8893. [Link]

-

Funcational assay platform to identify novel inhibitors of receptor tyrosine kinases. (2004). Journal of Clinical Oncology, 22(14_suppl), 3144–3144. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules, 28(9), 4009. [Link]

-

What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. [Link]

-

Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. [Link]

-

Methods for Evaluation of TNF-α Inhibition Effect. (2021). Methods in Molecular Biology, 2235, 131–141. [Link]

-

Methods for Evaluation of TNF-α Inhibition Effect. (2021). Semantic Scholar. [Link]

-

Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. (2024). International Journal of Molecular Sciences, 25(19), 10505. [Link]

-

Receptor Tyrosine Kinase Assays. (n.d.). DiscoverX. [Link]

-

Mannich reaction. (n.d.). Wikipedia. [Link]

-

Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. [Link]

-

Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 7(2), 001–015. [Link]

-

(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. (2017). ResearchGate. [Link]

-

Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 717–727. [Link]

-

New Antibacterial Phenone Derivatives Asperphenone A–C from Mangrove-Derived Fungus Aspergillus sp. YHZ-1. (2016). Marine Drugs, 14(11), 209. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15, 1404107. [Link]

-

Antifungal activity of the synthesized thiophene derivatives. (n.d.). ResearchGate. [Link]

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (2009). Global Science Books. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(16), 8963–8971. [Link]

-

Tumour necrosis factor inhibitors. (n.d.). DermNet. [Link]

-

Third Generation Tyrosine Kinase Inhibitors and Their Development in Advanced Renal Cell Carcinoma. (2012). Recent Patents on Anti-cancer Drug Discovery, 7(1), 105–115. [Link]

-

1-Propanol, 3-(methylthio)-. (n.d.). NIST WebBook. [Link]

-

List of TNF alfa inhibitors. (n.d.). Drugs.com. [Link]

-

[PDF] TNF-alpha inhibitors: Current indications. (2007). Semantic Scholar. [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. mdpi.com [mdpi.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 12. revvity.com [revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 18. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]

- 19. acrobiosystems.com [acrobiosystems.com]

- 20. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

discovery and history of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

An In-Depth Technical Guide to 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Disclaimer: Publicly available scientific literature on the specific discovery, history, and biological activity of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is limited. This guide provides a comprehensive overview of its known chemical properties, a hypothesized synthesis pathway based on established chemical principles, and a discussion of its potential pharmacological relevance by analogy to structurally related compounds.

Introduction and Chemical Identity

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is an aryl ketone derivative. While its specific applications and biological functions are not well-documented in peer-reviewed literature, its structure, featuring a propiophenone core with dimethylphenyl and thiomethylphenyl substitutions, suggests potential for investigation in medicinal chemistry and materials science. Propiophenone and its derivatives are known intermediates in the synthesis of various pharmaceuticals.[1][] The presence of the sulfur-containing thiomethylphenyl group may also confer unique biological properties, as organosulfur compounds are a subject of interest in drug discovery.[3]

This guide serves as a foundational resource for researchers, providing essential chemical data, a plausible and detailed synthetic protocol, and a scientifically grounded perspective on its potential areas of application.

Compound Identification

| Property | Value | Source |

| IUPAC Name | 1-(4-(methylthio)phenyl)-3-(3,4-dimethylphenyl)propan-1-one | N/A |

| CAS Number | 898779-11-8 | ChemicalBook |

| Molecular Formula | C18H20OS | ChemicalBook |

| Molecular Weight | 284.42 g/mol | ChemicalBook |

| Canonical SMILES | CC1=CC(=C(C=C1)CC(=O)C2=CC=C(C=C2)SC)C | N/A |

Proposed Synthesis Pathway: A Mechanistic Approach

The synthesis of propiophenone and its substituted analogues is commonly achieved via the Friedel-Crafts acylation reaction.[4][5] This electrophilic aromatic substitution allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. For the synthesis of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, a plausible approach involves the Friedel-Crafts acylation of thioanisole (4-methylthiobenzene) with 3-(3,4-dimethylphenyl)propanoyl chloride.

Rationale for Synthetic Strategy

The choice of a Friedel-Crafts acylation is based on its reliability and high yields for the synthesis of aryl ketones.[6] The reaction proceeds via the formation of a highly electrophilic acylium ion from the acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). This acylium ion is then attacked by the electron-rich aromatic ring of thioanisole. The methylthio group (-SCH3) is an ortho-, para-directing group, and due to steric hindrance from the bulky incoming acyl group, the para-substituted product is expected to be the major isomer.

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

-

3,4-Dimethylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Thionyl chloride (SOCl2)

-

Thioanisole (4-methylthiobenzene)

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and dilute

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Step 1: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid

-

Knoevenagel Condensation: In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde and malonic acid in pyridine. Add a catalytic amount of piperidine. Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 3-(3,4-dimethylphenyl)acrylic acid.

-

Catalytic Hydrogenation: Dissolve the acrylic acid derivative in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel. Add 10% Pd/C catalyst. Purge the vessel with nitrogen and then introduce hydrogen gas (at a suitable pressure, e.g., 50 psi). Stir the mixture at room temperature until the hydrogen uptake ceases. Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3-(3,4-dimethylphenyl)propanoic acid.

Step 2: Synthesis of 3-(3,4-dimethylphenyl)propanoyl chloride

-

In a fume hood, place the 3-(3,4-dimethylphenyl)propanoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Slowly add an excess of thionyl chloride (SOCl2).

-

Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO2 gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3,4-dimethylphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 3: Friedel-Crafts Acylation

-

In a fume hood, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl3) to a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

-

Dissolve thioanisole in anhydrous DCM and add it to the AlCl3 suspension.

-

Dissolve the 3-(3,4-dimethylphenyl)propanoyl chloride in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone.

Potential Pharmacological Significance and Applications

While no specific biological activities have been reported for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, its structural motifs are present in molecules with known pharmacological properties. This allows for an evidence-based speculation on its potential applications.

Propiophenone Core and its Derivatives

The propiophenone scaffold is a key structural element in a variety of therapeutic agents.[1]

-

Antidiabetic Agents: Certain propiophenone derivatives have been synthesized and shown to possess antihyperglycemic and lipid-lowering activities.[7] Some of these compounds were found to inhibit protein tyrosine phosphatase 1B (PTP-1B), a key enzyme in the insulin signaling pathway.[7]

-

Anticancer Agents: Phenylpropiophenone derivatives have been evaluated for their anticancer activities against various cell lines, suggesting that this chemical class could be a starting point for the development of new oncology drugs.[8]

-

Central Nervous System (CNS) Activity: Propiophenone is an intermediate in the synthesis of drugs acting on the CNS, including muscle relaxants and anticonvulsants.[9] Bupropion, an antidepressant, also contains a propiophenone-like moiety.[1]

Thiomethylphenyl and Thiophene Moieties

The thiomethylphenyl group and the related thiophene ring are prevalent in many biologically active compounds.[10]

-

Anti-inflammatory Activity: Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11]

-

Antimicrobial and Antifungal Activity: The thiophenyl nucleus is a component of various compounds exhibiting antimicrobial and antifungal properties.[12][13]

-

Anticancer Potential: The 4-(methylthio)phenyl group is found in compounds that have demonstrated cytotoxic effects against various cancer cell lines.[3]

Given these precedents, 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone could be a candidate for screening in assays related to metabolic disorders, oncology, inflammation, and infectious diseases.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone. However, based on the SDS for structurally similar compounds like 3-(2,4-dimethylphenyl)propiophenone and 3,4-dimethylphenol, the following general precautions should be observed:[14][15][16]

-

Hazard Classification (Anticipated): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[14][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14][17]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion and Future Directions

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is a chemical compound with a structure that suggests potential for further investigation, particularly in the field of medicinal chemistry. While its history and specific properties remain largely uncharacterized in the public domain, this guide provides a solid foundation for researchers. The proposed synthesis via Friedel-Crafts acylation is a robust and logical starting point for its preparation. The analysis of its structural components points towards potential biological activities that warrant exploration. Future research should focus on the efficient synthesis and purification of this compound, followed by systematic screening in various biological assays to elucidate its pharmacological profile.

References

-

ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved from [Link]

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

-

Wikipedia. (2023). Propiophenone. Retrieved from [Link]

- Google Patents. (n.d.). EP 0008464 B1 - Production of propiophenone.

-

PubMed. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Retrieved from [Link]

-

LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

-

PubMed. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Retrieved from [Link]

-

Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. Retrieved from [Link]

- Google Patents. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use.

- Google Patents. (n.d.). US3145216A - Friedel-crafts ketone synthesis.

-

YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.

-

ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Retrieved from [Link]

-

ChemSrc. (n.d.). 3'-CYANO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE (CAS No. 898755-73-2) SDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity and molecular reactivity of phenylthiosemicarbazones containing the Thiophenyl Nucleus and their Cu(ii) complexes. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US9701692B1 - Synthesis of thienothiophenes.

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

Sources

- 1. manavchem.com [manavchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 7. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. aksci.com [aksci.com]

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, a compound of interest for pharmaceutical research and development. Understanding these core physicochemical properties is paramount, as they directly influence a molecule's bioavailability, formulation strategy, and shelf-life. This document, written from the perspective of a Senior Application Scientist, details the theoretical considerations, step-by-step experimental protocols for solubility and forced degradation studies, and the development of stability-indicating analytical methods. The methodologies are grounded in established scientific principles and aligned with the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to thoroughly characterize this propiophenone derivative.

Introduction to the Compound and Core Concepts

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is an organic molecule featuring a propiophenone backbone. Its structure consists of a central three-carbon chain with a ketone functional group, flanked by a 3,4-dimethylphenyl ring on one side and a 4'-thiomethylphenyl ring on the other.

Chemical Structure:

-

Propiophenone Core: A phenyl ring attached to a propan-1-one group.

-

Substituents:

-

A 3,4-dimethylphenyl group at the 3-position of the propane chain.

-

A 4'-thiomethyl (methylsulfanyl) group on the phenyl ring of the propiophenone core.

-

The presence of two aromatic rings and a total of 18 carbon atoms suggests a molecule with significant lipophilicity, which often correlates with low aqueous solubility. The thiomethyl (-SCH₃) group is a key functional group that is susceptible to oxidation, making stability assessment a critical aspect of its development.

In drug development, solubility and stability are not merely data points; they are foundational pillars that dictate the trajectory of a candidate molecule.[1]

-

Solubility directly impacts the dissolution rate and bioavailability of an orally administered drug. Poor solubility can lead to inadequate absorption and therapeutic effect.

-

Stability determines the compound's shelf-life and degradation profile.[2][3] Unstable compounds can lose potency or generate potentially toxic degradation products, compromising patient safety.[1][4]

This guide provides the methodologies to experimentally determine these critical parameters.

Physicochemical Properties

A summary of the known and predicted properties of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone is presented below.

| Property | Value | Source |

| CAS Number | 898779-11-8 | ChemicalBook[5] |

| Molecular Formula | C₁₈H₂₀OS | ChemicalBook[5] |

| Molecular Weight | 284.42 g/mol | ChemicalBook[5] |

| Predicted LogP | > 4.0 | (Predicted based on structure) |

| Predicted Aqueous Solubility | Very Low / Practically Insoluble | (Predicted based on structure) |

| Key Functional Groups | Ketone, Thioether (Thiomethyl), Aromatic Rings | - |

Solubility Assessment

The high predicted LogP value suggests that the compound will be poorly soluble in aqueous media. A quantitative determination of its solubility in various relevant media is essential for pre-formulation and formulation development.

Causality Behind Experimental Design

The "gold standard" for determining equilibrium solubility is the shake-flask method . This method is chosen because it allows the solid compound to reach a true thermodynamic equilibrium with the solvent, providing the most accurate and reliable measure of solubility. The choice of solvents is dictated by the potential applications in drug development:

-

Water: Baseline intrinsic solubility.

-

Phosphate-Buffered Saline (PBS) at pH 7.4: Simulates physiological conditions.

-

pH Buffers (e.g., pH 1.2, 4.5, 6.8): Simulates the pH range of the gastrointestinal tract.

-

Organic Co-solvents (e.g., Ethanol, Propylene Glycol): Often used in liquid formulations to enhance solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility experiment.

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(3,4-DIMETHYLPHENYL)-4'-THIOMETHYLPROPIOPHENONE | 898779-11-8 [chemicalbook.com]

Theoretical Mechanism of Action for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a theoretical mechanism of action for the novel compound 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone. As no direct studies on this specific molecule are publicly available, this document synthesizes structure-activity relationships and mechanistic data from analogous compounds to postulate a scientifically grounded hypothesis of its biological activity. We propose a dual-modal mechanism centered on anti-inflammatory and anti-proliferative effects, likely mediated through the inhibition of key enzymes in inflammatory and oncogenic signaling pathways. This whitepaper provides a comprehensive framework for initiating preclinical investigation into this promising compound.

Introduction: Deconstructing 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

The chemical architecture of 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone integrates three key pharmacophoric moieties: a propiophenone core, a 3,4-dimethylphenyl group, and a 4'-thiomethylphenyl substituent. An analysis of each component provides foundational insights into the compound's potential biological activities.

-

Propiophenone Core: The propiophenone scaffold is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of propiophenone have demonstrated a wide array of pharmacological effects, including anti-arrhythmic, anesthetic, and antimicrobial properties.[] Notably, certain phenylpropiophenone derivatives have exhibited potential as anticancer agents.[4][5]

-

Arylpropionic Acid Analogy: The propiophenone core is structurally related to arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[6][7] These agents primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins.[8][9][10][11]

-

3,4-Dimethylphenyl Group: The inclusion of a dimethylphenyl moiety can influence the compound's lipophilicity and steric interactions with biological targets. The specific 3,4-disubstitution pattern is found in various pharmacologically active molecules, suggesting its role in modulating target binding and overall efficacy.[12]

-

4'-Thiomethylphenyl Group: The thiomethyl (-SCH3) group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It is known to enhance lipophilicity, which can improve membrane permeability.[13] Furthermore, the sulfur atom can be a site for metabolic activation, a strategy employed in the design of some anticancer agents.[14][15] In some contexts, this group has been associated with the inhibition of receptor tyrosine kinases.[16]

Based on this structural deconstruction, we hypothesize that 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone possesses both anti-inflammatory and anticancer properties.

Proposed Theoretical Mechanism of Action

We propose a dual-pronged mechanism of action for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone, targeting key nodes in inflammation and cell proliferation signaling pathways.

Anti-inflammatory Pathway: Cyclooxygenase (COX) Inhibition

Given the structural similarity of the propiophenone core to arylpropionic acids, a primary hypothesized mechanism is the inhibition of COX-1 and COX-2 enzymes.[8][9]

-

Molecular Interaction: It is postulated that the compound binds to the active site of COX enzymes, preventing the entry of the natural substrate, arachidonic acid. The carboxylic acid moiety present in traditional NSAIDs is absent here; however, the ketone and the overall molecular shape may still allow for critical interactions within the hydrophobic channel of the COX active site. The 3,4-dimethylphenyl and 4'-thiomethylphenyl groups are predicted to engage in hydrophobic and van der Waals interactions within the enzyme's active site, contributing to binding affinity and potentially influencing isoform selectivity.

dot

Caption: Proposed COX Inhibition Pathway.

Anti-proliferative Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Several lines of evidence suggest a potential role for 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone in modulating the activity of Receptor Tyrosine Kinases (RTKs), which are crucial regulators of cell growth, differentiation, and survival. Phenylpropenone derivatives, which are structurally similar, have been shown to inhibit RTKs.[16]

-

Targeted RTKs: Key RTKs implicated in oncogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), are plausible targets.[17] The 4'-thiomethylphenyl group, in particular, may contribute to the interaction with the kinase domain of these receptors.

-

Downstream Signaling: Inhibition of RTK autophosphorylation would lead to the blockade of downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are frequently hyperactivated in cancer and are central to cell proliferation, survival, and angiogenesis.

dot

Caption: Hypothesized RTK Inhibition Pathway.

Proposed Experimental Validation

A systematic and multi-faceted experimental approach is required to validate the proposed dual mechanism of action.

In Vitro Assays

dot

Caption: Proposed In Vitro Experimental Workflow.

Table 1: Key In Vitro Assays

| Assay | Purpose | Methodology | Expected Outcome |

| COX Enzyme Inhibition Assay | To determine the direct inhibitory effect on COX-1 and COX-2 enzymes. | Recombinant human COX-1 and COX-2 enzymes will be used in a cell-free assay to measure the production of prostaglandin E2 (PGE2) in the presence of varying concentrations of the test compound. | Determination of IC50 values for both COX isoforms, indicating potency and selectivity. |